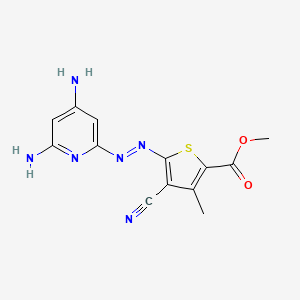
2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester typically involves the following steps:
Diazotization: The starting material, 4,6-diamino-2-pyridine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-Thiophenecarboxylic acid, 3-methyl ester in the presence of a base such as sodium acetate to form the azo compound.
Cyanation: The resulting azo compound is then subjected to cyanation using a cyanating agent such as copper(I) cyanide to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Dyes: The compound can be used as an intermediate in the synthesis of azo dyes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological systems due to its azo group.
Medicine
Industry
Dye Manufacturing: Used in the production of dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-
- 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-ethyl-
Uniqueness
The presence of the cyano group and the specific substitution pattern on the thiophene ring makes this compound unique compared to other similar azo compounds. Its unique structure may confer specific properties and reactivity that are valuable in various applications.
Properties
CAS No. |
72121-80-3 |
|---|---|
Molecular Formula |
C13H12N6O2S |
Molecular Weight |
316.34 g/mol |
IUPAC Name |
methyl 4-cyano-5-[(E)-(4,6-diaminopyridin-2-yl)diazenyl]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H12N6O2S/c1-6-8(5-14)12(22-11(6)13(20)21-2)19-18-10-4-7(15)3-9(16)17-10/h3-4H,1-2H3,(H4,15,16,17)/b19-18+ |
InChI Key |
TUOIRCJWDXWYKF-VHEBQXMUSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=N/C2=CC(=CC(=N2)N)N)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=NC2=CC(=CC(=N2)N)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


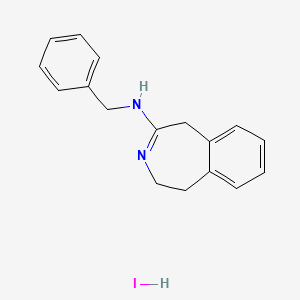
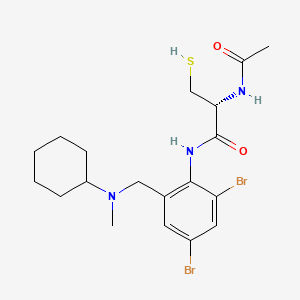
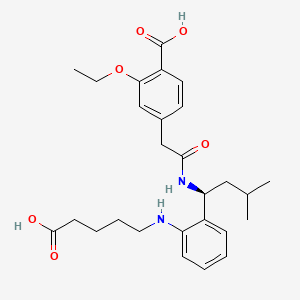
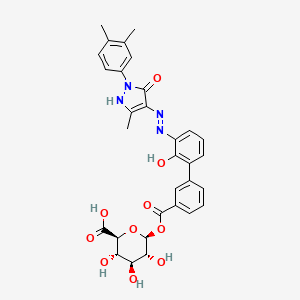

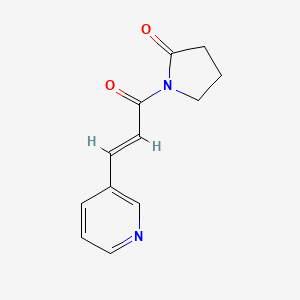
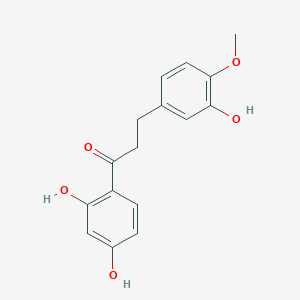

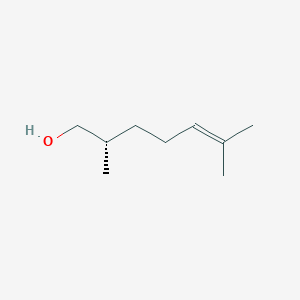


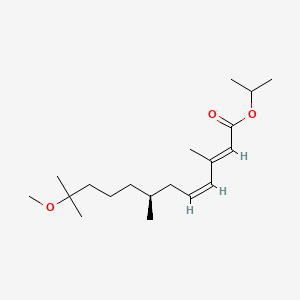

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
